molecular formula C19H13FO2 B11833358 3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one CAS No. 2729-59-1

3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one

Cat. No.: B11833358
CAS No.: 2729-59-1
M. Wt: 292.3 g/mol
InChI Key: OUXUASKLMJKPOF-UHFFFAOYSA-N
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Description

“3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Naphthyl Group: This step may involve coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The fluoro and naphthyl groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

“3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group could enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-benzofuran-1(3H)-one: Lacks the fluoro and naphthyl groups.

    8-Fluoro-2-naphthyl derivatives: Similar naphthyl structure but different core.

    Other Benzofurans: Compounds with similar benzofuran core but different substituents.

Uniqueness

The unique combination of the fluoro group, naphthyl moiety, and benzofuran core in “3-(8-Fluoro-2-naphthyl)-3-methyl-2-benzofuran-1(3H)-one” may confer distinct properties, such as enhanced biological activity or specific physical characteristics.

Properties

CAS No.

2729-59-1

Molecular Formula

C19H13FO2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(8-fluoronaphthalen-2-yl)-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C19H13FO2/c1-19(16-7-3-2-6-14(16)18(21)22-19)13-10-9-12-5-4-8-17(20)15(12)11-13/h2-11H,1H3

InChI Key

OUXUASKLMJKPOF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)C3=CC4=C(C=CC=C4F)C=C3

Origin of Product

United States

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